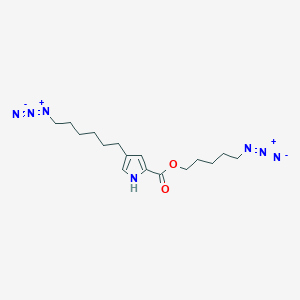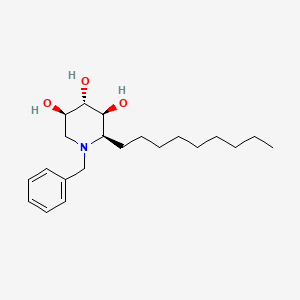
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique piperidine ring structure substituted with benzyl and nonyl groups, along with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the use of piperidine as a starting material, followed by selective functionalization to introduce the benzyl and nonyl groups. The hydroxyl groups are often introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the piperidine ring.
Substitution: The benzyl and nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce deoxygenated derivatives .
Aplicaciones Científicas De Investigación
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The benzyl and nonyl groups contribute to the compound’s hydrophobic properties, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Similar in having benzyl and hydroxyl groups but differs in the core structure.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound with benzyl and hydroxyl groups, used in carbohydrate synthesis.
Uniqueness
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is unique due to its specific piperidine ring structure and the combination of benzyl and nonyl groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
917222-34-5 |
|---|---|
Fórmula molecular |
C21H35NO3 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-11-14-18-20(24)21(25)19(23)16-22(18)15-17-12-9-8-10-13-17/h8-10,12-13,18-21,23-25H,2-7,11,14-16H2,1H3/t18-,19-,20+,21+/m1/s1 |
Clave InChI |
PQJCIPWLLFHHGV-CGXNFDGLSA-N |
SMILES isomérico |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O |
SMILES canónico |
CCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


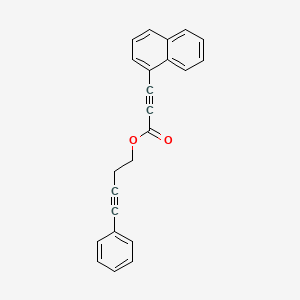

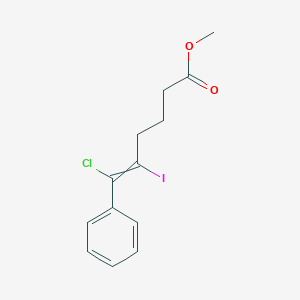

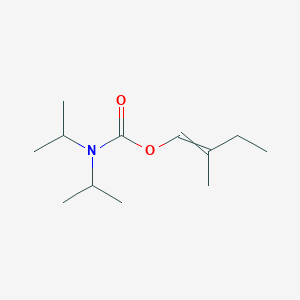

![1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)](/img/structure/B12610315.png)

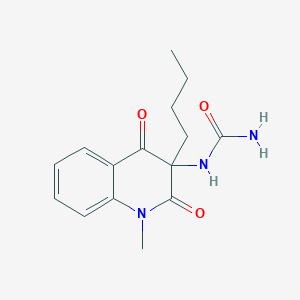
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)

